Boc-Gly-PEG3-endo-BCN

Vue d'ensemble

Description

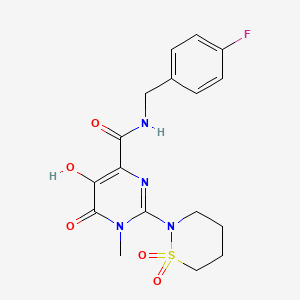

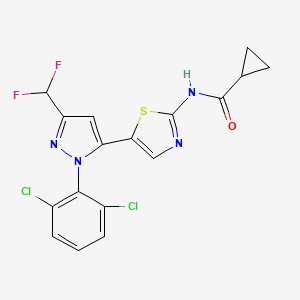

Boc-Gly-PEG3-endo-BCN is a Boc protected click chemistry reagent with a BCN group . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The hydrophilic PEG spacer increases solubility in aqueous media . The BCN group is reactive with azide-tagged molecules .

Synthesis Analysis

Boc-Gly-PEG3-endo-BCN is used in the synthesis of a series of PROTACs . It is also a cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis

The molecular formula of Boc-Gly-PEG3-endo-BCN is C28H47N3O8 . The IUPAC name is [(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[3-[2-[2-[3-[(2-aminoacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate .Chemical Reactions Analysis

The BCN group in Boc-Gly-PEG3-endo-BCN can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis

The molecular weight of Boc-Gly-PEG3-endo-BCN is 553.69 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound is soluble in water, DMSO, DCM, and DMF .Applications De Recherche Scientifique

1. Nanomaterial Synthesis and Catalysis

- Catalyst-Free Synthesis of Crumpled Boron and Nitrogen Co-Doped Graphite Layers : A study demonstrated the synthesis of crumpled BCN nanosheets using urea, boric acid, and polyethylene glycol (PEG) as precursors, highlighting the material's potential in electric devices and catalysis (Jin et al., 2014).

2. Biomedical Applications

- Synthesis of End-Group Functionalized Polyethylene Glycol-Lipid Conjugate : Research on the synthesis of a DSPE-PEG conjugate, which is useful for preparing polymer-grafted liposomes, suggests applications in drug delivery and biomedical engineering (Zalipsky, 1993).

- Photo-Oxidation Responsive Cytosolic Delivery : A study on bicontinuous nanospheres (BCNs) using poly(ethylene glycol)-block-poly(propylene sulfide) (PEG-b-PPS) highlights its use in controlled drug delivery and responsive therapeutic applications (Bobbala et al., 2020).

- Protein PEGylation Chemistry : PEGylation of peptides and proteins, as seen in research, has implications in pharmaceutical and biotechnical applications, including altering biodistribution and shielding antigenic epitopes (Roberts et al., 2002).

3. Polymer and Material Science

- Chemoselective Conjugation to Proteins : The synthesis of Boc-protected aminooxy initiators for polymerization and their application in creating bioconjugates indicates potential in materials science and bioengineering (Heredia et al., 2007).

- Tailored PEG for Protein Conjugation : Research on the synthesis of end-tailored monomethoxypoly(ethylene glycol) for protein conjugation shows its use in enhancing protein stability and PEGylation efficiency (Salmaso et al., 2009).

4. Surface Chemistry and Engineering

- Protein Exclusion by Temperature Sensitive PEG Brushes : The study of temperature-dependent functionality of PEG in biotechnology-related applications shows its significance in surface engineering and biocompatibility (Schoch et al., 2017).

Safety And Hazards

Orientations Futures

Boc-Gly-PEG3-endo-BCN is a promising compound in the field of targeted therapy drugs. Its use in the synthesis of PROTACs and antibody-drug conjugates (ADCs) makes it a valuable tool in drug development . Future research may focus on exploring its potential in creating more effective and targeted therapeutics.

Propriétés

IUPAC Name |

tert-butyl N-[2-[3-[2-[2-[3-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47N3O8/c1-28(2,3)39-27(34)31-20-25(32)29-12-8-14-35-16-18-37-19-17-36-15-9-13-30-26(33)38-21-24-22-10-6-4-5-7-11-23(22)24/h22-24H,6-21H2,1-3H3,(H,29,32)(H,30,33)(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXNLNQWLORDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCNC(=O)OCC1C2C1CCC#CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Gly-PEG3-endo-BCN | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)

![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)

![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)